N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The thietan-3-amine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dimethylformamide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and materials with specific properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with desirable physical and chemical properties.
Mechanism of Action
The mechanism of action of N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their conformation and function .
Comparison with Similar Compounds
N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)thietan-3-amine can be compared with other similar compounds such as:
- N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)-N-methylmethanamine
- N-((5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl)-N-methylpyrrolidin-3-amine
These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C9H13N3OS |
---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13N3OS/c1-2-6(1)9-12-11-8(13-9)3-10-7-4-14-5-7/h6-7,10H,1-5H2 |
InChI Key |
GWNKKJAJHLKYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)CNC3CSC3 |
Origin of Product |
United States |
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